Piperazine-1-carboxamide is a derivative of piperazine . Piperazine is a six-membered heterocyclic compound with the chemical formula C4H10N2, also known as hexahydropyrazine . It contains two reactive secondary amine groups . Piperazine-1-carboxamide has the molecular formula C5H11N3O .
The synthesis of piperazine derivatives involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
The molecular weight of Piperazine-1-carboxamide is 129.16 . It is a six-membered heterocyclic compound with two opposing nitrogen atoms, providing a large polar surface area, structural rigidity, and hydrogen-bond acceptors and donors .
A series of CCR2 antagonists containing halothiazoles were found to undergo an unexpected reaction with glutathione . Experiments revealed the structure–reactivity relationship and calculations suggest that competition between two reactions of a tautomer of the reactant (deprotonation and nucleophilic addition) governs the rate of this reaction .
Piperazine-1-carboxamide has a melting point of 121 °C . Its density is predicted to be 1.153±0.06 g/cm3 .
Piperazine-1-carboxamide is a compound belonging to the piperazine family, characterized by the presence of a carboxamide functional group attached to the piperazine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. It is often explored for its interactions with various biological targets, including receptors and enzymes.
Piperazine-1-carboxamide can be synthesized through various chemical methods, often involving the reaction of piperazine with isocyanates or other reactive derivatives. The compound has been studied in numerous research articles, highlighting its significance in drug discovery and development.
Piperazine-1-carboxamide falls under the category of carboxamides, which are derived from carboxylic acids. It is also classified as a heterocyclic compound due to the presence of nitrogen atoms in its piperazine ring. This classification contributes to its unique chemical properties and biological activities.
The synthesis of piperazine-1-carboxamide typically involves several key steps:
For example, one method involves treating piperazine with an arylisocyanate in the presence of a base such as triethylamine, which facilitates the nucleophilic attack on the isocyanate carbon . The reaction can be monitored using techniques like thin-layer chromatography to ensure completion.
The molecular structure of piperazine-1-carboxamide consists of a six-membered piperazine ring with two nitrogen atoms and a carboxamide group () attached to one of the carbons. The general formula can be represented as .
Key structural data includes:
Piperazine-1-carboxamide can undergo various chemical reactions, including:
For instance, acylation reactions are typically conducted under anhydrous conditions using pyridine as a solvent to avoid hydrolysis . Reaction conditions such as temperature and time are critical for optimizing yield and purity.
The mechanism of action for piperazine-1-carboxamide compounds often involves their interaction with specific biological targets:
Studies have shown that structural modifications on the piperazine ring can significantly alter binding affinity and selectivity towards these targets, emphasizing the importance of structure-activity relationships in drug design .
Relevant analyses such as infrared spectroscopy confirm functional groups present in the compound, while nuclear magnetic resonance spectroscopy provides insights into molecular structure and purity .
Piperazine-1-carboxamide has several scientific uses:
Piperazine derivatives first gained prominence in the early 20th century as anthelmintic agents, with the parent compound piperazine identified for its ability to paralyze parasites via GABA receptor agonism [7]. The strategic incorporation of a carboxamide moiety at the N1 position marked a significant evolution, enhancing hydrogen-bonding capacity and metabolic stability. This modification transformed piperazine from a simple heterocyclic scaffold into a versatile bioisostere for peptide bonds and tertiary amines. By the 2010s, piperazine-1-carboxamide had become a cornerstone in kinase inhibitor design, exemplified by FDA-approved drugs like palbociclib (2015) and ribociclib (2017) for metastatic breast cancer [4]. The synthon’s commercial availability—particularly C2/C3-substituted variants—accelerated its adoption in high-throughput screening libraries, enabling rapid exploration of structure-activity relationships (SAR) across therapeutic targets [4].
Structural Advantages:
Table 1: Key FDA-Approved Drugs Featuring Piperazine-1-Carboxamide (2011–2023)
Drug (Approval Year) | Therapeutic Target | Indication | Structural Role of Piperazine-1-Carboxamide |
---|---|---|---|
Palbociclib (2015) | CDK4/6 | Metastatic breast cancer | H-bond donor/acceptor for kinase hinge region binding |
Ribociclib (2017) | CDK4/6 | Metastatic breast cancer | Solubility enhancement and conformational stabilization |
Abemaciclib (2017) | CDK4/6 | Metastatic breast cancer | Hydrophobic pocket engagement via C2-methyl substitution |
Venetoclax (2016) | Bcl-2 | Chronic lymphocytic leukemia | Disruption of Bcl-2 hydrophobic cleft |
Vortioxetine (2013) | Serotonin receptors | Major depressive disorder | 5-HT₃ receptor antagonism via carboxamide H-bonding |
Piperazine-1-carboxamide excels in multitarget-directed ligand (MTDL) strategies due to its dual functionality: the piperazine nitrogen serves as a hydrogen-bond acceptor, while the carboxamide NH acts as a donor. This bidirectional H-bonding capability enables simultaneous engagement with divergent binding pockets, making it ideal for addressing complex diseases involving crosstalk between signaling pathways [5].
Molecular Design Strategies:
Kinase inhibitors leverage the scaffold’s plasticity to accommodate bulky substituents. In CDK4/6 inhibitors, C2/C3 methyl or phenyl groups project into hydrophobic regions, increasing potency (e.g., abemaciclib’s 2.5-fold affinity gain over unmethylated analogs) [4].
Table 2: Impact of Piperazine-1-Carboxamide Substitutions on Target Affinity
Substituent Position | Example Compound | Target | Affinity (IC₅₀) | Effect vs. Unsubstituted Core |
---|---|---|---|---|
C2-Methyl | Abemaciclib | CDK4 | 2.0 nM | 2.5× increase |
N4-Aryl | Venetoclax | Bcl-2 | 0.01 nM | 80× increase |
C3-Fluoro | Experimental | TRKA | 8.3 nM | 6× increase |
Chronic Pain Management:
Neuropathic pain—a condition affecting 20–40% of cancer patients—remains inadequately managed by opioids due to tolerance and hyperalgesia risks [1] [8]. Piperazine-1-carboxamide derivatives address this gap through:
Oncology Innovations:
Table 3: Emerging Piperazine-1-Carboxamide Agents in Clinical Development
Therapeutic Area | Compound | Mechanism | Unmet Need Addressed | Development Stage |
---|---|---|---|---|
Chronic pain | Zavegepant (2023) | CGRP receptor antagonist | Migraine with cardiovascular contraindications | FDA-approved |
Oncology | Selpercatinib (2020) | RET kinase inhibitor | RET-fusion-positive lung/thyroid cancers | FDA-approved |
Neuroinflammation | HEAL Initiative candidates | NK1/NK3 dual antagonism | Chemotherapy-induced nausea and pain | Phase II |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0